molecular formula C14H6Cl2F2N2OS B2619477 N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide CAS No. 868230-90-4

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Katalognummer B2619477
CAS-Nummer: 868230-90-4
Molekulargewicht: 359.17
InChI-Schlüssel: NEFHQMFFWJRTPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide, also known as DB772, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzothiazole derivatives, which have been reported to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.

Wirkmechanismus

The mechanism of action of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves the inhibition of the proteasome, which leads to the accumulation of misfolded and damaged proteins within the cell. This accumulation triggers the activation of the unfolded protein response (UPR), a cellular stress response pathway that regulates protein folding and degradation. The UPR can induce apoptosis in cells that are unable to cope with the accumulated protein load, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit selective toxicity towards cancer cells, while sparing normal cells. This is thought to be due to the higher sensitivity of cancer cells to proteasome inhibition, as they have a higher protein turnover rate than normal cells. This compound has also been reported to have anti-inflammatory and immunomodulatory effects, which may contribute to its anticancer activity.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, as well as its ability to induce cell death through multiple mechanisms. However, its solubility and stability may pose challenges for its use in in vivo studies. Additionally, the potential for off-target effects and toxicity must be carefully evaluated.

Zukünftige Richtungen

Future research on N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide could focus on optimizing its chemical structure to enhance its efficacy and selectivity towards cancer cells. Studies could also investigate its potential as a combination therapy with other anticancer agents, or as a radiosensitizer in cancer treatment. Furthermore, the development of this compound analogues with improved pharmacological properties could lead to the discovery of novel anticancer agents.

Synthesemethoden

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can be synthesized through a multi-step process involving the reaction of 2,6-difluoro-4-nitroaniline with 4,6-dichloro-2-mercaptobenzothiazole in the presence of a base, followed by reduction of the resulting nitro compound with a suitable reducing agent. The final product is obtained after purification through column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has been investigated for its potential as an anticancer agent, particularly against breast and prostate cancer cells. Studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex responsible for protein degradation. This compound has also been reported to inhibit the growth and metastasis of cancer cells by suppressing the expression of various genes involved in tumor progression.

Eigenschaften

IUPAC Name

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2F2N2OS/c15-6-4-7(16)12-10(5-6)22-14(19-12)20-13(21)11-8(17)2-1-3-9(11)18/h1-5H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFHQMFFWJRTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.